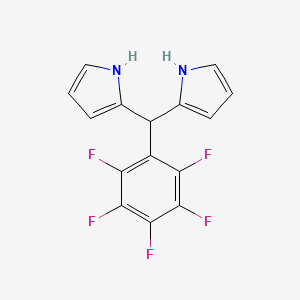

5-(Pentafluorophenyl)dipyrromethane

Description

Significance as a Meso-Substituted Dipyrromethane Scaffold in Porphyrin Chemistry

Meso-substituted dipyrromethanes are fundamental precursors for the synthesis of meso-substituted porphyrins, expanded porphyrins, and their analogues. gfmoorelab.comresearchgate.net The introduction of a substituent at the meso-position of the dipyrromethane allows for the creation of porphyrins with specific, pre-determined substitution patterns, which is vital for developing materials with tailored properties for applications in biomimetic and materials chemistry. nih.gov The acid-catalyzed condensation of an aldehyde with an excess of pyrrole (B145914) is a common one-flask method for synthesizing these dipyrromethanes. gfmoorelab.commdpi.com

The pentafluorophenyl group in 5-(pentafluorophenyl)dipyrromethane is of particular importance. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the resulting porphyrin, making it a valuable component in the design of electroactive materials and artificial photosynthetic systems. mdpi.com The synthesis of this compound is typically achieved through the acid-catalyzed condensation of pentafluorobenzaldehyde (B1199891) with pyrrole. gfmoorelab.comnih.gov

The table below outlines the synthesis of various meso-substituted dipyrromethanes, including the pentafluorophenyl derivative, highlighting the reaction conditions and yields.

| Meso-Substituent | Aldehyde Precursor | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Pentafluorophenyl | Pentafluorobenzaldehyde | TFA | 65 | gfmoorelab.com |

| 4-Methylphenyl | p-Tolualdehyde | TFA | Not specified | gfmoorelab.com |

| 2-Methylphenyl | o-Tolualdehyde | Not specified | 41 | gfmoorelab.com |

| Phenyl | Benzaldehyde (B42025) | TFA or BF3·O(Et)2 | Not specified | gfmoorelab.com |

| 4-Pyridyl | 4-Pyridine carboxaldehyde | Acidified Methanol | Not specified | gfmoorelab.com |

Role as a Precursor to Functionalized Porphyrinoids and Boron Dipyrromethenes (BODIPYs)

This compound is a versatile precursor for a variety of complex molecules, including functionalized porphyrinoids and BODIPYs. nih.govresearchgate.net Porphyrinoids, which include porphyrins and their expanded analogues like sapphyrins and hexaphyrins, are synthesized through the condensation of dipyrromethanes. nih.govresearchgate.net The specific reaction conditions, such as the choice of acid catalyst and solvent, can influence the final macrocyclic product. nih.govresearchgate.net For instance, the condensation of this compound with pentafluorobenzaldehyde can yield expanded porphyrins. researchgate.net

Furthermore, dipyrromethanes are essential for synthesizing asymmetrically substituted porphyrins, such as A3B-type porphyrins, through condensation with an appropriate aldehyde. mdpi.comnih.gov However, this acid-catalyzed process can sometimes lead to a mixture of porphyrins due to scrambling of the meso-substituents. mdpi.com

In addition to porphyrinoids, this compound serves as a precursor for BODIPY dyes. researchgate.net BODIPYs, or 4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes, are highly fluorescent and photochemically stable dyes with numerous applications. nih.govnih.gov The synthesis of BODIPYs from dipyrromethanes typically involves oxidation followed by complexation with a boron source, such as boron trifluoride etherate (BF3·OEt2). researchgate.netresearchgate.net

The following table details the synthesis of various porphyrins and BODIPYs derived from dipyrromethane precursors.

| Product Type | Dipyrromethane Precursor | Reactant(s) | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|---|

| trans-A2B2-Porphyrin | 5-Pentafluorophenyldipyrromethane | Triphenylamine or Carbazole aldehydes | BF3·O(Et)2, DDQ | ABAB (3%), A3B (15%), A4 (4%) | mdpi.com |

| trans-A2B2-Porphyrin | 5-(Diphenylaminophenyl)dipyrromethane | Pentafluorobenzaldehyde | BF3·O(Et)2, DDQ | ABAB (19%), A3B (6%) | mdpi.com |

| 5,15-Bis(pentafluorophenyl)porphyrin | (Pentafluorophenyl)dipyrromethane | Trimethylorthoformate | Not specified | Not specified | nih.gov |

| A3B-Porphyrins | meso-(Substituted phenyl) dipyrromethanes | Substituted benzaldehydes | BF3∙O(Et)2, DDQ | 12-14% | nih.gov |

| BODIPY | Dipyrromethane | Not specified | Borontrifluoro etharate | Quantitative | researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2,3,4,5,6-pentafluorophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F5N2/c16-11-10(12(17)14(19)15(20)13(11)18)9(7-3-1-5-21-7)8-4-2-6-22-8/h1-6,9,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGQROJURKZJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=CN2)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457737 | |

| Record name | 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167482-91-9 | |

| Record name | 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Pentafluorophenyl Dipyrromethane

Acid-Catalyzed Condensation Approaches

The foundational method for synthesizing 5-(pentafluorophenyl)dipyrromethane is the acid-catalyzed condensation of pyrrole (B145914) and an aldehyde. researchgate.net This approach is a cornerstone in the synthesis of dipyrromethanes, which are vital precursors for a variety of porphyrins and their analogues. researchgate.netnih.gov

Condensation of Pyrrole with Pentafluorobenzaldehyde (B1199891)

The direct, one-flask condensation of pyrrole with pentafluorobenzaldehyde stands as a common and effective route to this compound. google.comnih.govscispace.com In a typical procedure, pentafluorobenzaldehyde is reacted with a large excess of pyrrole, which acts as both a reactant and the solvent, in the presence of an acid catalyst. nih.govgfmoorelab.com This method has proven successful in producing the desired dipyrromethane in high yields. For instance, a reported synthesis afforded a 92% yield of pure this compound. nih.gov Another study documented a 65% yield of colorless crystals of the compound. gfmoorelab.com The reaction is generally conducted at room temperature and is monitored by techniques like thin-layer chromatography (TLC) to track the consumption of the starting aldehyde. nih.gov Upon completion, the reaction mixture is typically worked up by dilution with a solvent like dichloromethane (B109758), followed by washing with an aqueous base (e.g., 0.1 M NaOH) and water to neutralize the acid and remove impurities. nih.gov

Catalyst Systems and Reaction Conditions

The choice of the acid catalyst is a critical parameter in the synthesis of this compound, directly impacting the reaction's efficiency and the distribution of products. researchgate.netmdpi.com Both Brønsted and Lewis acids have been successfully employed to facilitate this condensation.

Trifluoroacetic acid (TFA) is a frequently used and effective catalyst for the condensation of pyrrole with pentafluorobenzaldehyde. google.comnih.govgfmoorelab.com The reaction is typically performed by dissolving the aldehyde in a large excess of pyrrole and adding a catalytic amount of TFA. nih.govgfmoorelab.com For example, one procedure involves degassing a solution of pentafluorobenzaldehyde and a significant excess of pyrrole with argon before introducing TFA. nih.gov The reaction is generally rapid, often completing within minutes at room temperature. gfmoorelab.com One study noted that the reaction of pentafluorobenzaldehyde with pyrrole in the presence of TFA was complete in one hour. gfmoorelab.com The use of TFA has been shown to produce high yields of this compound, with one report citing a 92% yield after purification. nih.gov

| Reactants | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Pentafluorobenzaldehyde, Pyrrole | Trifluoroacetic Acid (TFA) | Pyrrole (excess) | 25 min | 92% | nih.gov |

| Pentafluorobenzaldehyde, Pyrrole | Trifluoroacetic Acid (TFA) | Pyrrole (excess) | 1 hour | 65% | gfmoorelab.com |

Boron trifluoride diethyl etherate (BF₃·OEt₂) serves as an effective Lewis acid catalyst for the synthesis of this compound. google.commdpi.comnih.gov This catalyst is known for its potent ability to promote various organic transformations, including the formation of carbon-carbon bonds in the synthesis of heterocyclic systems. researchgate.net In the context of dipyrromethane synthesis, BF₃·OEt₂ has been utilized in reactions involving the condensation of pyrrole with aldehydes. mdpi.comnih.gov For instance, the reaction of pentafluorobenzaldehyde with pyrrole can be catalyzed by BF₃·OEt₂ in a solvent like dried dichloromethane under an inert atmosphere. nih.gov The reaction is typically quenched with a basic solution, such as 0.1 M NaOH, to neutralize the catalyst. nih.gov While BF₃·OEt₂ is a powerful catalyst, its use can sometimes lead to the formation of byproducts due to scrambling, where the reagents fragment and recombine, leading to a mixture of porphyrins with different substitution patterns. mdpi.com

In a move towards more environmentally friendly and efficient synthetic methods, heterogeneous solid acid catalysts and aqueous reaction media have been explored for dipyrromethane synthesis. researchgate.netarkat-usa.org Solid acid catalysts, such as cation exchange resins with sulfonic acid groups, offer advantages like easier separation from the reaction mixture and potential for reuse. researchgate.net These resins, with their macroporosity and acidity, have been shown to be effective in the condensation of pyrrole with aldehydes. researchgate.net

Furthermore, conducting the synthesis in an aqueous medium presents a greener alternative to traditional organic solvents. arkat-usa.org Acid-catalyzed (HCl) condensation of aromatic aldehydes with pyrrole in water at room temperature has been demonstrated to be an efficient and selective method for producing aryldipyrromethanes. arkat-usa.org A key advantage of this approach is that the desired dipyrromethane often precipitates from the reaction mixture and can be isolated in a pure state by simple filtration. arkat-usa.org This eliminates the need for extensive chromatographic purification. arkat-usa.org Boric acid has also been used as a catalyst for dipyrromethane synthesis in aqueous media. nih.gov

Optimization of Pyrrole:Aldehyde Ratios for Yield and Selectivity

The molar ratio of pyrrole to pentafluorobenzaldehyde is a crucial factor that significantly influences the yield and selectivity of the desired this compound. nih.govgfmoorelab.com Employing a large excess of pyrrole is a common strategy to suppress the formation of unwanted oligomeric byproducts, such as tripyrromethanes and higher linear and cyclic polymers. google.comnih.gov

Research has shown that as the pyrrole-to-aldehyde ratio increases, the ratio of dipyrromethane to tripyrrane also increases. gfmoorelab.com For instance, in TFA-catalyzed reactions, increasing the pyrrole:benzaldehyde (B42025) ratio from 5:1 to 80:1 led to a higher proportion of the desired dipyrromethane. gfmoorelab.com While very high ratios favor the formation of the dipyrromethane, practical considerations such as the volume of pyrrole required have led to the optimization of this parameter. gfmoorelab.com A pyrrole-to-aldehyde ratio of 25:1 has been suggested as a good compromise, providing a good yield of the dipyrromethane without using an excessive amount of pyrrole. gfmoorelab.com In one specific synthesis of this compound, a pyrrole to pentafluorobenzaldehyde ratio of 45:1 (360 mmol pyrrole to 8 mmol aldehyde) was used, resulting in a 92% yield. nih.gov Another study utilized a 25:1 ratio (360 mmol pyrrole to 14.4 mmol aldehyde) and obtained a 65% yield. gfmoorelab.com

| Pyrrole : Aldehyde Ratio | Catalyst | Isolated Yield of Dipyrromethane | Reference |

| 25:1 | TFA | 65% | gfmoorelab.com |

| 45:1 | TFA | 92% | nih.gov |

| 2:1 | SnCl₂·2H₂O | Excellent Yield | researchgate.net |

It is noteworthy that some methodologies have achieved excellent yields with much lower pyrrole to aldehyde ratios. For example, a method using tin(II) chloride dihydrate (SnCl₂·2H₂O) as a catalyst under solvent-free conditions reported excellent yields with a pyrrole/aldehyde ratio as low as 2:1. researchgate.net This highlights the ongoing efforts to develop more efficient and atom-economical synthetic routes.

Byproduct Formation and Control

Refinement of Purification Procedures

The presence of various byproducts necessitates robust purification protocols to isolate pure this compound. google.com A multi-step purification approach is often employed, which may include aqueous base treatment, extraction, removal of solvents and unreacted pyrrole, and sometimes filtration through a pad of silica (B1680970) to remove high oligomers, especially in cases of highly discolored crude products. google.com

Distillation and Recrystallization Techniques

A refined purification procedure that avoids chromatography involves bulb-to-bulb distillation to remove oligomeric material, followed by recrystallization to separate the N-confused dipyrromethane. gfmoorelab.com For the synthesis of this compound, the product was distilled at 150-160 °C under a vacuum of 0.03 mmHg. gfmoorelab.com This distillation typically yields an oil that crystallizes upon standing. gfmoorelab.com

Recrystallization is a crucial final step to achieve high purity. For this compound, crystallization from an ethanol/water mixture (4:1) has been successfully employed, yielding pale white crystals with a melting point of 130-131 °C and >99% purity by GC. google.com It is essential that the crude dipyrromethane is obtained as a solid, largely free of pyrrole, before attempting crystallization. google.com While various solvent systems like CH₂Cl₂/hexanes, ethyl acetate (B1210297)/hexanes, and ether/hexanes have been attempted for other dipyrromethanes, they were not always successful. google.com

| Purification Step | Description | Target Impurity Removed |

| Bulb-to-Bulb Distillation | Heating the crude product under high vacuum to separate components based on boiling point. | Higher oligomers and tripyrranes. |

| Recrystallization | Dissolving the distilled product in a suitable solvent system and allowing it to slowly crystallize. | N-confused dipyrromethane and other minor impurities. |

Chromatographic Separation Challenges and Strategies

While distillation and recrystallization can be effective, some dipyrromethanes, particularly those that are large or sensitive, may require chromatographic purification. google.com However, the close chromatographic behavior of the desired dipyrromethane, N-confused dipyrromethane, and tripyrranes presents a significant challenge. google.com Thin-layer chromatography (TLC) on silica with a hexanes/ethyl acetate (4:1) mobile phase can be used to monitor the reaction, but its utility for accurately gauging purity is limited due to the close Rf values of the different species. google.com

Reactivity and Functionalization of the Pentafluorophenyl Moiety

Nucleophilic Aromatic Substitution (SNAr) at the para-Fluorine Position.nih.govresearchgate.net

The electron-withdrawing nature of the five fluorine atoms makes the pentafluorophenyl ring highly susceptible to nucleophilic attack. ed.ac.uknih.gov This allows for the selective replacement of a fluorine atom with a nucleophile.

A key feature of SNAr reactions on 5-(pentafluorophenyl)dipyrromethane is the high regioselectivity for substitution at the para-fluorine position. nih.govresearchgate.net This predictable reactivity is attributed to the electronic effects of the fluorine atoms, which make the para-carbon the most electrophilic site. The disappearance of the para-fluorine signal in 19F NMR spectra confirms this regioselectivity. researchgate.net This selective functionalization is a crucial advantage for the synthesis of well-defined, multifunctionalized molecules.

The reaction of this compound with alcohols or alkoxides under basic conditions provides a high-yielding route to the corresponding para-alkoxy-substituted dipyrromethanes. researchgate.netnih.govacs.org This method represents a significant advancement, as it was the first to achieve high-yield substitution with oxygen nucleophiles on this substrate. nih.govacs.org These alkoxy-substituted dipyrromethanes are valuable precursors for the synthesis of more complex molecules. researchgate.net

Table 1: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Product | Yield | Reference |

|---|

Similar to oxygen nucleophiles, amines readily react with this compound to yield para-amino-substituted derivatives. nih.govresearchgate.net This reaction proceeds regioselectively at the para-position of the pentafluorophenyl ring. researchgate.net The resulting amino-functionalized dipyrromethanes serve as building blocks for various applications, including the synthesis of chromophores for photodynamic therapy. nih.gov

Table 2: Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile | Product | Reference |

|---|

The introduction of an azido (B1232118) group at the para-position of the pentafluorophenyl moiety has been achieved through nucleophilic substitution. nih.gov For instance, the reaction of a BODIPY derivative of this compound with sodium azide (B81097) leads to the formation of a 4-azidophenyl derivative. nih.gov This functionalization introduces a versatile azide group that can be used for subsequent "click" chemistry reactions, further expanding the possibilities for creating complex molecular architectures.

Implications for Multifunctionalized Tetrapyrrole Synthesis.nih.govnih.gov

The selective functionalization of this compound through SNAr reactions has significant implications for the synthesis of multifunctionalized tetrapyrroles, such as porphyrins and their analogues. nih.govnih.gov By modifying the dipyrromethane precursor before the final macrocyclization step, it is possible to create complex tetrapyrroles with specific functionalities. nih.gov

Condensation of these pre-functionalized dipyrromethanes with aldehydes leads to the formation of trans-A2B2-porphyrins, where the functional groups are precisely positioned on the macrocycle. nih.govacs.org This approach allows for the synthesis of porphyrins with polar groups to enhance solubility or with reactive sites for conjugation to other molecules. nih.gov Furthermore, the use of pentafluorobenzaldehyde (B1199891) in the condensation reaction can introduce another reactive pentafluorophenyl group, opening the door to even more complex, multifunctionalized tetrapyrroles. nih.gov

Acid-Catalyzed Scrambling Phenomena and its Impact on Reactivity and Product Distribution.mdpi.comrsc.org

While acid-catalyzed condensation of dipyrromethanes with aldehydes is a common method for porphyrin synthesis, it is often complicated by a phenomenon known as scrambling. mdpi.comrsc.org This process involves the fragmentation and recombination of the dipyrromethane units under acidic conditions, leading to a mixture of porphyrin products with different substituent patterns. mdpi.comrsc.org

In the case of this compound, acid-catalyzed condensation with other aldehydes can lead to a high level of scrambling, producing a mixture of porphyrins that are difficult to separate. mdpi.com For example, the reaction with certain benzaldehydes can result in a mixture of porphyrins with ABAB, A3B, and A4 symmetries, where 'A' represents the pentafluorophenyl group. mdpi.com The extent of scrambling is influenced by the stability of the dipyrromethane towards acidolysis. mdpi.com To mitigate this issue, alternative strategies, such as changing the reacting partners (e.g., using pentafluorobenzaldehyde and a different dipyrromethane), have been explored to achieve a more controlled synthesis of the desired trans-A2B2-porphyrin with lower scrambling. mdpi.comconicet.gov.ar

Coordination Chemistry and Metal Complexes

Ligand Properties of Dipyrromethanes in Metal Complexation

Dipyrromethanes are highly effective ligands in the formation of metal complexes. iipseries.org These organic compounds, consisting of two pyrrole (B145914) rings, can act as bidentate ligands, coordinating to a metal center through their nitrogen atoms. The resulting dipyrromethene (or dipyrrin) complexes are known for their stability and diverse reactivity. researchgate.netresearchgate.net The versatility of dipyrromethanes as ligands stems from the ability to modify their structure at various positions, which in turn influences the properties of the resulting metal complexes. researchgate.net

The deprotonated form of dipyrromethene, the dipyrrinato anion, readily coordinates with a wide range of metal ions. researchgate.net The two nitrogen atoms of the pyrrole rings chelate to the metal, forming a stable six-membered ring. This coordination is a key feature in the formation of various metal-organic frameworks and supramolecular structures. iipseries.orgacs.org

Formation of Metal Complexes with 5-(Pentafluorophenyl)dipyrromethane Derivatives

The presence of the electron-withdrawing pentafluorophenyl group at the meso-position significantly influences the electronic properties of the dipyrromethane ligand and, consequently, the resulting metal complexes. acs.org The synthesis of metal complexes with this compound derivatives typically involves the reaction of the dipyrromethane with a suitable metal salt in the presence of an oxidant. google.com This process leads to the formation of bis(dipyrrinato)metal complexes. google.com

A notable class of complexes derived from this compound are the boron-dipyrromethene (BODIPY) dyes. nih.govnih.gov These are formed by the reaction of the dipyrromethane with a boron source, typically boron trifluoride etherate, following oxidation. researchgate.netacs.org The resulting BODIPY dyes are known for their high fluorescence quantum yields and photostability. nih.govwikipedia.orgmedchemexpress.com

Furthermore, this compound serves as a crucial precursor for the synthesis of more complex macrocyclic ligands like porphyrins and their analogues. nih.govnih.govresearchgate.netscbt.com The condensation of this compound with aldehydes can lead to the formation of trans-A2B2 porphyrins, which can then be metalated to form various metalloporphyrins. nih.govacs.org

Table 1: Examples of Metal Complexes Derived from this compound

| Complex Type | Metal Ion | Key Features |

| Bis(dipyrrinato)metal complexes | Zinc, Copper, Nickel, Cobalt, Palladium | Formed by reaction with metal salts and an oxidant. google.com |

| BODIPY Dyes | Boron | Highly fluorescent and photostable. nih.govnih.govnih.govwikipedia.orgmedchemexpress.com |

| Metalloporphyrins | Various transition metals | Formed from porphyrin macrocycles synthesized using this compound. nih.govacs.org |

| Uranyl Complexes | Uranium | Exhibit unique redox chemistry influenced by the pentafluorophenyl group. acs.org |

| Platinum Complexes | Platinum | Show potential in various applications due to their electronic properties. mdpi.com |

Application of Metal Complexes in Catalysis and Sensing

The metal complexes derived from this compound and its analogs have found applications in various fields, including catalysis and chemical sensing. iipseries.orgresearchgate.net The tunability of the ligand structure allows for the development of catalysts for specific reactions such as C-H activation, amination, and polymerization. researchgate.netnih.gov

Luminescent Properties of Metal Complexes

Many metal complexes of dipyrromethenes, particularly those of trivalent Group 13 metals, exhibit strong luminescence. iipseries.org The most prominent examples are the BODIPY dyes, which are renowned for their intense and sharp fluorescence emission peaks, high quantum yields, and good photostability. nih.govwikipedia.orgmedchemexpress.com These properties make them excellent candidates for fluorescent probes and labels in biological imaging and materials science. nih.govnih.gov

The introduction of a pentafluorophenyl group can further enhance the photostability of BODIPY dyes. nih.gov The emission wavelength of these dyes can be tuned by extending the π-system of the BODIPY core. nih.gov Platinum(II) complexes containing pentafluorophenyl ligands have also been shown to exhibit luminescence, with potential applications as photosensitizers. nih.govrsc.org

Use as Fluorescent Chemosensors for Metal Ions

The fluorescent properties of dipyrromethene-based metal complexes make them highly suitable for use as chemosensors for the detection of other metal ions. iipseries.orgnih.govscilit.comnih.govchemisgroup.us The principle of these sensors often relies on a "turn-on" or "turn-off" fluorescence response upon binding with a target metal ion. acs.orgchemisgroup.us This change in fluorescence can be triggered by various mechanisms, including photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov

For instance, dipyrromethene-based sensors have been developed for the selective detection of ions like Zn2+. acs.org The design of these chemosensors can be tailored to achieve high sensitivity and selectivity for specific metal ions, which is crucial for applications in environmental monitoring and biological systems. nih.govnih.gov

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 5-(pentafluorophenyl)dipyrromethane, offering unambiguous information about its atomic arrangement.

Proton (¹H) NMR spectroscopy is instrumental in confirming the synthesis of this compound by identifying the chemical environments of its hydrogen atoms. The spectrum typically reveals distinct signals for the methine proton, the protons on the pyrrole (B145914) rings, and the NH protons of the pyrrole units. gfmoorelab.comresearchgate.net The chemical shift (δ) values are influenced by the electron-withdrawing nature of the adjacent pentafluorophenyl ring and the aromaticity of the pyrrole rings. libretexts.orglibretexts.orgyoutube.com

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits a singlet for the methine proton (the CH bridge between the two pyrrole rings) at approximately 5.90 ppm. gfmoorelab.com The pyrrole protons appear as multiplets in the range of 6.02 to 6.68 ppm. gfmoorelab.com Specifically, the protons at the 3 and 4 positions of the pyrrole rings resonate at around 6.02 ppm and 6.16 ppm, respectively, while the proton at the 5'-position shows a signal at approximately 6.68 ppm. gfmoorelab.com The two NH protons of the pyrrole rings typically appear as a broad singlet at around 8.06 ppm, although this signal can be concentration and temperature-dependent. gfmoorelab.commsu.edu

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methine (CH) | ~5.90 | Singlet | gfmoorelab.com |

| Pyrrole (3-H, 4-H) | ~6.02 - 6.16 | Multiplet | gfmoorelab.com |

| Pyrrole (5'-H) | ~6.68 | Multiplet | gfmoorelab.com |

| Pyrrole (NH) | ~8.06 | Broad Singlet | gfmoorelab.com |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. researchgate.netksu.edu.sa The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of each carbon atom. weebly.com The carbon atom of the methine bridge typically appears at a distinct chemical shift. The carbons of the pyrrole rings show signals in the aromatic region of the spectrum, and their exact positions are influenced by their proximity to the nitrogen atom and the pentafluorophenyl substituent. ksu.edu.sa The carbons of the pentafluorophenyl group exhibit characteristic signals at lower field due to the strong deshielding effect of the fluorine atoms, and they often show coupling with the fluorine atoms, which can lead to splitting of the carbon signals. reddit.com

| Carbon Type | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Methine (CH) | ~37.5 | gfmoorelab.com |

| Pyrrole (C2, C5) | ~132.5 | gfmoorelab.com |

| Pyrrole (C3, C4) | ~106.6 - 116.7 | gfmoorelab.com |

| Pentafluorophenyl (C-F) | ~136 - 148 | rsc.org |

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique for characterizing the pentafluorophenyl group in this compound. wikipedia.orgbiophysics.org Due to the large chemical shift dispersion of ¹⁹F NMR, it is possible to resolve distinct signals for the fluorine atoms at the ortho, meta, and para positions of the pentafluorophenyl ring. wikipedia.org The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide a definitive signature of the pentafluorophenyl moiety. acs.org For pentafluorophenyl-containing compounds, the ortho-fluorines typically resonate at approximately -153 to -154 ppm, the single para-fluorine appears around -157 to -158 ppm, and the meta-fluorines are observed at approximately -162 to -163 ppm, all relative to a CFCl₃ standard. rsc.orgresearchgate.net

| Fluorine Position | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| ortho-F | -154.0 to -154.1 | rsc.org |

| para-F | -157.3 | rsc.org |

| meta-F | -162.4 to -162.5 | rsc.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. mdpi.com Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed. gfmoorelab.commdpi.com In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 312.24 g/mol . nih.govscbt.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula C₁₅H₉F₅N₂. researchgate.net Fragmentation patterns observed in the mass spectrum can also offer additional structural information. lookchem.com

UV-Visible Spectroscopy for Photophysical Property Analysis of Derivatives

While this compound itself does not have significant absorption in the visible region, its derivatives, such as porphyrins and boron-dipyrromethene (BODIPY) dyes, exhibit characteristic and intense absorption bands that are analyzed using UV-Visible spectroscopy. wikipedia.orgresearchgate.net

Porphyrins derived from this compound typically display a very strong absorption band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q-bands. ru.nl The positions and intensities of these bands are sensitive to the substituents on the porphyrin macrocycle and the central metal ion, if present.

BODIPY dyes synthesized from this compound are known for their strong absorption in the visible spectrum with high molar extinction coefficients. wikipedia.org These dyes typically show a sharp and intense absorption peak, and the position of this peak can be tuned by modifying the structure of the dipyrromethane precursor. umons.ac.be The absorption spectra of BODIPY dyes are generally insensitive to solvent polarity. wikipedia.org

Fluorescence Spectroscopy for Quantum Yield and Singlet Oxygen Generation Studies

Fluorescence spectroscopy is essential for characterizing the emission properties of fluorescent derivatives of this compound, particularly BODIPY dyes. These dyes are renowned for their high fluorescence quantum yields (ΦF), often approaching 100%, and their sharp emission peaks with small Stokes shifts. wikipedia.orgumons.ac.beacs.org These properties make them excellent fluorescent labels and sensors. wikipedia.org The fluorescence quantum yield can be influenced by the molecular structure and the solvent environment. umons.ac.beacs.org

Porphyrin derivatives of this compound are often investigated for their ability to generate singlet oxygen (¹O₂) upon photoexcitation, a key process in photodynamic therapy (PDT). nih.govresearchgate.net Upon absorption of light, the porphyrin is excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. researchgate.net This triplet state can transfer its energy to ground-state molecular oxygen (³O₂), producing the highly reactive singlet oxygen. nih.gov The efficiency of singlet oxygen generation is a critical parameter for the efficacy of a photosensitizer. nih.govump.edu.pl This is often studied indirectly by monitoring the bleaching of a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), using UV-Visible spectroscopy. nih.govnih.gov

X-ray Diffraction for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. For this compound, single-crystal X-ray diffraction would be the definitive method to elucidate its molecular conformation, packing in the crystal lattice, and any intermolecular interactions.

In a typical X-ray diffraction study of a compound like this compound, colorless crystals would be grown, for example, by slow evaporation of a solvent or by vapor diffusion. nih.gov A suitable single crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to determine the electron density distribution within the crystal, from which the atomic positions can be derived.

Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the N-H groups of the pyrrole rings and potential π-π stacking or other non-covalent interactions involving the aromatic rings. These interactions govern how the molecules pack in the solid state, influencing properties like melting point and solubility.

Although a specific crystallographic information file (CIF) for this compound is not found in the reviewed sources, the general procedure and the type of information that would be obtained are well-established in the field of chemical crystallography. nih.govacademie-sciences.fr The synthesis of colorless crystals of this compound with a melting point of 131-132 °C suggests that suitable crystals for X-ray diffraction can be obtained. gfmoorelab.com

Table of Expected Crystallographic Data:

Since the actual experimental data is not available in the searched literature, the following table represents the type of parameters that would be reported from a single-crystal X-ray diffraction study.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | |

| a (Å) | Lattice parameter a |

| b (Å) | Lattice parameter b |

| c (Å) | Lattice parameter c |

| α (°) | Interaxial angle alpha |

| β (°) | Interaxial angle beta |

| γ (°) | Interaxial angle gamma |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Density (calculated) (g/cm³) | Calculated crystal density |

| Key Bond Lengths (Å) | e.g., C-C, C-N, C-F |

| Key Bond Angles (°) | e.g., C-C-C, C-N-C |

| Key Torsion Angles (°) | Describing the orientation of the rings |

| Hydrogen Bonding | Donor-Acceptor distances and angles |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrrolic compounds. Although detailed DFT studies specifically targeting 5-(pentafluorophenyl)dipyrromethane are not extensively published, the principles and methodologies are well-established from research on related porphyrins and their precursors.

Elucidation of Electronic Structure and Geometry

DFT calculations are instrumental in determining the optimized molecular geometry and electronic properties of this compound. Methods such as B3LYP with a suitable basis set (e.g., 6-31G(d)) are commonly employed to predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations would reveal the spatial arrangement of the two pyrrole (B145914) rings relative to the pentafluorophenyl group.

The electronic structure, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key outcome of DFT studies. For this compound, the HOMO is expected to be localized primarily on the electron-rich dipyrromethane core, while the LUMO is likely to be influenced by the electron-withdrawing pentafluorophenyl ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity.

Table 1: Predicted Geometric and Electronic Parameters from DFT Calculations

| Parameter | Predicted Value/Description |

|---|---|

| Optimized Geometry | |

| C-C bond lengths (pyrrole) | ~1.38-1.42 Å |

| C-N bond lengths (pyrrole) | ~1.37 Å |

| C-C bond length (meso-bridge) | ~1.52 Å |

| Dihedral Angle (Pyrrole-CF-Pyrrole) | Non-planar, with a defined twist angle |

| Electronic Properties | |

| HOMO Energy | Expected to be relatively high due to pyrrole rings |

| LUMO Energy | Expected to be lowered by the pentafluorophenyl group |

| HOMO-LUMO Gap | A key descriptor for electronic excitation |

Prediction of Reaction Pathways and Regioselectivity

The pentafluorophenyl group is known for its susceptibility to nucleophilic aromatic substitution (SNAr), rather than a classical SN2 mechanism, which typically occurs at a saturated carbon center. DFT calculations can model the SNAr reaction pathway for this compound with various nucleophiles. Such studies can elucidate the structure of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism, and calculate the activation energies for the substitution at different positions on the pentafluorophenyl ring.

The strong electron-withdrawing nature of the fluorine atoms, combined with the resonance-stabilizing effect of the aromatic ring, makes the para-position (C4) of the pentafluorophenyl group the most electrophilic and thus the most susceptible to nucleophilic attack. This regioselectivity is a well-documented phenomenon for pentafluorophenyl-substituted compounds. Computational modeling can quantify this preference by comparing the energy barriers for nucleophilic attack at the ortho, meta, and para positions. Experimental studies have confirmed that nucleophilic substitution on this compound occurs preferentially at the para-fluorine atom.

Correlation with Photophysical Properties

While this compound itself is not a primary fluorophore, it is a crucial precursor for highly fluorescent molecules like BODIPY dyes. Time-dependent DFT (TD-DFT) calculations are the standard method for predicting the electronic absorption and emission spectra of molecules.

For the BODIPY derivatives of this compound, TD-DFT can correlate the electronic structure with the observed photophysical properties. For instance, the substitution pattern on the pentafluorophenyl ring, a result of the reactions discussed in the previous section, can be computationally shown to modulate the HOMO-LUMO gap of the resulting BODIPY dye. This, in turn, affects the wavelength of maximum absorption (λmax) and emission. Theoretical studies on meso-PFP-BODIPY have shown that the pentafluorophenyl substituent can cause a red-shift in the absorption and emission spectra compared to the unsubstituted BODIPY core.

Table 2: Illustrative TD-DFT Data for a BODIPY Derivative

| Property | Computational Prediction | Experimental Correlation |

|---|---|---|

| Absorption | ||

| λmax (S0 → S1) | Predicted wavelength (e.g., ~500 nm) | Correlates with the main absorption peak in UV-Vis spectroscopy |

| Oscillator Strength | High value for the main transition | Correlates with the high molar absorptivity |

| Emission | ||

| λem (S1 → S0) | Predicted wavelength (e.g., ~520 nm) | Correlates with the peak in the fluorescence spectrum |

Note: This table is illustrative of the data that would be obtained for a BODIPY derivative, as such detailed studies on the precursor this compound are not the focus of photophysical research.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including molecular mechanics and DFT, are used to explore the conformational flexibility of this compound. The molecule has several rotatable bonds, primarily the two bonds connecting the meso-carbon to the pyrrole rings and the bond connecting the meso-carbon to the pentafluorophenyl ring.

Conformational analysis aims to identify the low-energy conformers and the energy barriers between them. The rotation of the pyrrole and pentafluorophenyl rings is expected to be sterically hindered to some extent. The relative orientation of the two pyrrole rings (syn vs. anti) is a key conformational feature that can influence its subsequent reactivity in condensation reactions to form porphyrins. Studies on similar dipyrromethanes have shown that different conformers can exist in equilibrium in solution. Understanding the conformational preferences is crucial for predicting how the molecule will orient itself during the formation of larger macrocyclic structures.

Emerging Research Directions and Advanced Applications

Biomedical Applications of Functionalized Derivatives

The ease with which PFP-DPM can be modified makes it an ideal precursor for creating sophisticated molecules tailored for biomedical purposes. nih.gov Nucleophilic substitution reactions on the pentafluorophenyl group enable the introduction of various functionalities, giving rise to compounds with specific targeting and therapeutic or diagnostic properties. nih.govacs.org

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic effects on diseased tissues, particularly cancer. worldscientific.commdpi.com Derivatives of PFP-DPM, especially porphyrins and boron-dipyrromethane (BODIPY) dyes, have emerged as promising photosensitizers for PDT. worldscientific.commdpi.com

The synthesis of trans-A2B2 type porphyrins can be achieved through the condensation of PFP-DPM with appropriate aldehydes. nih.gov This method provides a pathway to multifunctionalized tetrapyrroles. nih.gov The peripheral substituents on the porphyrin core are crucial as they can modulate the photophysical properties and impart desired chemical characteristics to the macrocycle. nih.gov For instance, glycosylated derivatives of porphyrins synthesized from a pentafluorophenyl platform have been shown to be effective photodynamic agents that can induce necrosis or apoptosis in cancer cells. nih.gov The mechanism of PDT involves the activation of the photosensitizer by light, leading to the generation of reactive oxygen species (ROS) that cause cellular damage. mdpi.comnih.gov

Similarly, BODIPY derivatives synthesized from PFP-DPM precursors are being investigated for PDT. nih.govnih.gov These dyes can be tuned to absorb light in the near-infrared (NIR) region, which allows for deeper tissue penetration. mdpi.com By incorporating heavy atoms like iodine into the BODIPY structure, the efficiency of singlet oxygen generation can be significantly enhanced, a critical factor for potent photodynamic activity. mdpi.com The combination of PDT with other modalities like photothermal therapy (PTT) using BODIPY-based nanoparticles is also an active area of research, aiming for synergistic and more complete tumor destruction. nih.gov

Fluorescent probes are indispensable tools in modern biology, providing dynamic information on the location and concentration of specific molecules within cellular environments. rsc.orgnih.gov PFP-DPM is a key starting material for the synthesis of meso-functionalized BODIPY dyes, which are renowned for their excellent fluorescent properties. nih.govacs.org

The synthetic route involves the oxidation and boron complexation of dipyrromethane precursors. nih.gov The PFP-DPM can be functionalized prior to this complexation, for example, through high-yielding nucleophilic substitution with alcohols under basic conditions to create alkoxy-substituted DPMs. nih.gov This pre-functionalization strategy allows for the creation of a diverse library of BODIPY dyes with tailored properties. These probes can be designed for various bioimaging applications, including the detection of metal cations and the visualization of enzymatic activity. nih.gov Two-photon microscopy, which offers advantages for deep-tissue imaging, benefits from the development of specifically designed two-photon excitable fluorescent probes derived from these platforms. rsc.org

The functionalized derivatives of PFP-DPM are being integrated into advanced drug delivery systems to enhance therapeutic efficacy and targeting. researchgate.netnih.gov The versatility of the PFP-DPM core allows for the synthesis of porphyrins and BODIPYs that can be conjugated to carrier molecules or assembled into nanoparticles. nih.govnih.gov

For example, porphyrins synthesized from a pentafluorophenyl platform can be used as the core structure to generate combinatorial libraries for the discovery of new therapeutic agents. nih.gov In another approach, BODIPY derivatives have been conjugated to hyaluronic acid to form self-assembling nanoparticles. nih.gov These nanoparticles can be internalized by cancer cells, where they disassemble and release the active agent. nih.gov Furthermore, polymersomes based on pentafluorophenyl esters have been developed as biocompatible and functionalizable nanocarriers capable of encapsulating cargo with high efficiency, demonstrating low cytotoxicity and stability in human blood serum. researchgate.net These systems highlight the potential of using precursors like PFP-DPM to create the active, functional components of sophisticated drug delivery vehicles. researchgate.net

Materials Science Applications

Beyond biomedicine, derivatives of 5-(pentafluorophenyl)dipyrromethane are integral to the development of new functional materials. researchgate.net The specific substituent patterns achievable through PFP-DPM chemistry are crucial for creating building blocks for a variety of advanced materials. sciforum.netconicet.gov.ar

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light. nih.govresearchgate.net This property makes them attractive for applications in optical computing, data storage, and nano-devices. researchgate.net The photochromic behavior of certain molecules allows them to function as all-optical switches, where light signals are used to control other light signals. nih.gov

Derivatives of PFP-DPM, such as porphyrins and BODIPYs, can be engineered to act as molecular switches. nih.gov The functionalization of the PFP-DPM core allows for the attachment of photo-responsive moieties. nih.govacs.org For instance, spiropyran-fluorophore conjugates have been shown to function as efficient molecular optical switches. nih.gov In these systems, the fluorescence of a dye is controlled by the light-induced isomerization of the spiropyran unit between a colorless, non-quenching state and a colored, quenching state. nih.gov This principle can be applied to the highly fluorescent BODIPY derivatives synthesized from PFP-DPM, enabling the development of new photoswitchable materials.

Dipyrromethanes and their derivatives are important precursors for synthesizing materials with applications in electronics and optoelectronics. researchgate.net Electropolymerization of dipyrromethane monomers can produce conductive films. nih.gov A study demonstrated that a photosensitizer could be imprinted into an electropolymerized dipyrromethane film, creating a material with photo-induced bactericidal activity. nih.gov This indicates that the polymer film is capable of mediating the necessary electronic processes.

PFP-DPM can serve as a monomer in the creation of such conductive polymers, where the electron-withdrawing nature of the pentafluorophenyl group would significantly influence the electronic and conductive properties of the resulting material. The synthesis of trans-A2B2 porphyrins from PFP-DPM is also highly relevant, as these porphyrins are key building blocks for various photo- and electro-active materials. mdpi.com

Data Tables

Table 1: Applications of Functionalized this compound Derivatives

| Derivative Class | Specific Example | Application Area | Research Finding |

| Porphyrins | Glycosylated trans-A2B2 Tetra(pentafluorophenyl)porphyrins | Photodynamic Therapy (PDT) | Effective in inducing apoptosis in cancer cell lines upon light activation. nih.gov |

| BODIPYs | Meso-alkoxy substituted BODIPYs | Fluorescent Bioimaging | Serve as versatile fluorescent probes for detecting various biological analytes. nih.govnih.gov |

| BODIPYs | Di-iodo BODIPY derivatives | Photodynamic Therapy (PDT) | Exhibit high singlet oxygen quantum yields, making them potent photosensitizers. mdpi.com |

| Nanoparticles | BODIPY-conjugated Hyaluronic Acid Nanoparticles | Drug Delivery / Combination Therapy | Enable synergistic photodynamic and photothermal cancer therapy. nih.gov |

| Polymers | Electropolymerized Dipyrromethane Films | Photo-Conducting Materials | Can be used to create photo-active surfaces, such as for antimicrobial applications. nih.gov |

Catalytic Applications

This compound serves as a crucial building block in the synthesis of complex macrocyclic molecules, particularly fluorinated porphyrins and expanded porphyrins, which exhibit significant catalytic activity. researchgate.netgoogle.com The primary role of this compound is not as a direct catalyst but as a key precursor to sophisticated catalytic systems. The presence of the electron-withdrawing pentafluorophenyl group significantly influences the electronic properties, stability, and reactivity of the resulting porphyrin-based catalysts.

The general strategy involves the acid-catalyzed condensation of this compound with an appropriate aldehyde, followed by oxidation to yield the desired porphyrin macrocycle. researchgate.netnih.gov Metallation of these porphyrins, typically with transition metals like iron, manganese, or cobalt, generates the active catalytic species. nih.gov These metalloporphyrins are renowned for their ability to mimic the function of heme-containing enzymes, such as cytochrome P-450, and are employed in a variety of organic transformations. nih.gov

The catalytic applications of porphyrins derived from this compound are diverse. The strong electron-withdrawing nature of the pentafluorophenyl substituents enhances the oxidative stability of the porphyrin ring and increases the electrophilicity of the metal center, often leading to enhanced catalytic performance in oxidation reactions. For example, manganese porphyrins are effective catalysts for the oxidation of hydrocarbons and alcohols, and for the epoxidation of alkenes. nih.govnih.gov Iron-containing analogues are particularly noted for their utility in enantioselective epoxidation and hydroxylation reactions. nih.gov

A notable application is in biomimetic catalysis, where these synthetic metalloporphyrins serve as models for understanding enzymatic mechanisms and as practical catalysts for producing drug metabolites. nih.gov The robustness of fluorinated porphyrins makes them suitable for use under harsh reaction conditions where many other catalysts would decompose.

Table 1: Catalytic Reactions Employing Porphyrins Derived from this compound

| Catalyst Type (Metal Center) | Reactant(s) | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Manganese Porphyrin | Alkenes, Oxidant (e.g., H₂O₂) | Epoxides | Epoxidation | nih.govnih.gov |

| Manganese Porphyrin | Alcohols, Oxidant | Aldehydes/Ketones | Oxidation | nih.gov |

| Iron Porphyrin | Alkenes (e.g., Styrene), Oxidant | Epoxides | Enantioselective Epoxidation | nih.gov |

| Iron Porphyrin | Hydrocarbons, Oxidant | Alcohols | Hydroxylation | nih.gov |

| Osmium Porphyrin | Dihydrofaradiol diacetate | Hydroxylated triterpenoids | C-H Oxyfunctionalization | nih.gov |

Development of Amphiphilic Systems for Biological Environments

The unique properties of the this compound unit are being leveraged in the design of sophisticated amphiphilic molecules for applications in biological settings. Amphiphilic molecules possess both hydrophilic (water-attracting) and lipophilic (fat-attracting) domains, allowing them to self-assemble into ordered structures like micelles or vesicles in aqueous environments.

Porphyrins synthesized from this compound can be transformed into amphiphilic systems through chemical modification. nih.gov The core porphyrin structure, derived from the condensation including the title dipyrromethane, provides a versatile scaffold. The pentafluorophenyl group itself imparts a significant degree of lipophilicity. To induce amphiphilicity, hydrophilic moieties are strategically attached to the porphyrin periphery. A common approach involves the introduction of polar groups such as carboxylic acids, polyethylene (B3416737) glycol (PEG) chains, or charged dendritic structures. nih.gov

For instance, a synthetic strategy might involve preparing an A₂B₂- or A₃B-type porphyrin where one of the precursors is this compound. The other meso-substituents can be designed to bear or be converted into hydrophilic functionalities. One study detailed the synthesis of amphiphilic porphyrin-perylenebisimide dyads where water solubility was achieved by attaching large oligo-carboxylic acid dendrons to the porphyrin component. nih.gov While not using the pentafluorophenyl derivative specifically, this work illustrates a viable pathway. The self-assembly of these amphiphilic porphyrins in water can be studied to understand their aggregation behavior, which is critical for their potential use in applications such as drug delivery or as agents for photodynamic therapy (PDT).

The highly fluorinated nature of the lipophilic part of these amphiphiles is of particular interest. Fluorinated compounds often exhibit unique biological properties, including enhanced stability and altered membrane permeability. These characteristics make amphiphilic systems derived from this compound promising candidates for advanced biological applications, where the molecule must interact with or traverse cellular membranes. Research in this area focuses on synthesizing and characterizing these novel amphiphiles and evaluating their self-assembly and behavior in aqueous and biological media. nih.gov

Table 2: Components and Potential Applications of Amphiphilic Porphyrin Systems

| Component | Function | Example Moiety | Potential Application | Reference |

|---|---|---|---|---|

| Porphyrin Core | Photosensitizer, Scaffold | Tetraphenylporphyrin derivative | Photodynamic Therapy | nih.gov |

| Lipophilic Group | Membrane Interaction, Hydrophobic Core Formation | Pentafluorophenyl group | Drug Delivery Vehicle | nih.gov |

| Hydrophilic Group | Water Solubility, Biocompatibility | Oligo-carboxylic acid dendrons, PEG | Aqueous Self-Assembly | nih.gov |

| Linker | Connects functional units | Bis-phenylacetylene (tolane) | Electronic Decoupling | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 5-(pentafluorophenyl)dipyrromethane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves acid-catalyzed condensation of pentafluorobenzaldehyde with pyrrole. Key variables include catalyst choice (e.g., InCl₃ for room-temperature reactions yielding 58% , TFA in dichloromethane for 56% yield , or aqueous HCl for scalable aqueous-phase synthesis ). Side reactions, such as oligomerization, can reduce yields; using excess pyrrole (3:1 molar ratio to aldehyde) suppresses byproducts . Purification via silica column chromatography (e.g., hexanes/toluene or dichloromethane eluents) and recrystallization (CH₂Cl₂/hexanes) are critical for isolating high-purity product .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- ¹H/¹³C NMR : Look for diagnostic peaks, such as the singlet at δ 5.91 ppm (methine bridge) and pyrrolic protons at δ 6.02–6.75 ppm. Note that ¹³C signals for the pentafluorophenyl group may be weak due to quadrupolar relaxation .

- HRMS (ESI-TOF) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 313.08) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 57.70%, H: 2.91%, N: 8.97%) .

Q. What are common challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Challenges include residual pyrrole or aldehyde impurities and solubility issues. Solutions:

- Use Raney nickel to remove sulfur-containing byproducts .

- Optimize eluent polarity during column chromatography (e.g., dichloromethane/methanol for glyco-substituted derivatives ).

- Trituration with CH₂Cl₂/hexanes improves crystallinity .

Advanced Research Questions

Q. How does this compound serve as a precursor for expanded porphyrinoids, and what functionalization strategies are employed?

- Methodological Answer : The compound is a key building block for synthesizing hexaphyrins , corroles , and porphyrins . Functionalization strategies include:

- Glycosylation : React with 1-thio-β-D-glucose sodium salt in DMF to introduce carbohydrate moieties (72% yield) .

- Azido Modification : Use 4-azido-2,3,5,6-tetrafluorobenzaldehyde to prepare azido-porphyrins for click chemistry applications .

- Macrocycle Assembly : Condense with aryl aldehydes under TFA/DDQ conditions to form [26]hexaphyrins (e.g., 149 in 30–60% yields) .

Q. What mechanistic insights govern the acid-catalyzed condensation of this compound into macrocycles?

- Methodological Answer : The reaction proceeds via protonation of the dipyrromethane’s α-positions, facilitating electrophilic aromatic substitution. Key factors:

- Acid Strength : TFA (strong acid) accelerates porphyrinogen cyclization but requires careful stoichiometry to avoid over-protonation .

- Oxidants : DDQ is essential for aromatization; incomplete oxidation leads to chlorin-like byproducts .

- Solvent Polarity : Dichloromethane stabilizes charged intermediates, improving macrocycle yields .

Q. How can researchers evaluate the photophysical properties of this compound-derived macrocycles for biomedical applications?

- Methodological Answer :

- UV-Vis/Fluorescence Spectroscopy : Monitor Soret and Q-bands (e.g., 400–650 nm for corroles) and quantify singlet oxygen generation .

- DNA Cleavage Assays : Use agarose gel electrophoresis to assess nuclease activity under irradiation (e.g., 68% supercoiled DNA cleavage at 100 μM) .

- TD-DFT Calculations : Correlate experimental absorption spectra with electronic transitions to optimize photosensitizer design .

Q. What strategies mitigate fluorinated group-related challenges in NMR characterization?

- Methodological Answer :

- ¹⁹F NMR : Use CFCl₃ as an internal reference to resolve pentafluorophenyl signals (typically δ −140 to −160 ppm) .

- DEPT/HSQC : Assign ambiguous ¹³C signals caused by fluorine coupling .

- Low-Temperature NMR : Reduce signal broadening in fluorinated macrocycles .

Data Contradictions and Troubleshooting

Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies (56–67% ) arise from differences in catalyst activity (InCl₃ vs. TFA), purification efficiency, and starting material purity. Standardize protocols by:

- Pre-drying solvents and aldehydes to minimize hydrolysis .

- Monitoring reaction progress via TLC or in situ NMR .

- Using fresh Raney nickel to prevent sulfur contamination .

Q. How do competing side reactions during macrocycle synthesis impact product distribution, and what controls selectivity?

- Methodological Answer : Competing pathways include oligomerization or miscyclization. Mitigation strategies:

- Stoichiometric Control : Use a 1:1 ratio of dipyrromethane to aldehyde for [26]hexaphyrins .

- Template Effects : Add metal ions (e.g., Zn²⁺) to preorganize intermediates .

- Stepwise Oxidation : Introduce DDQ gradually to avoid over-oxidation of porphyrinogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.